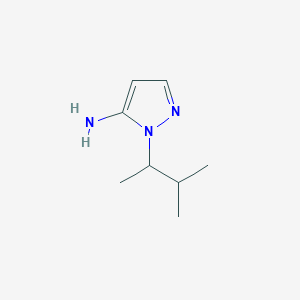

1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylbutan-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)7(3)11-8(9)4-5-10-11/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOULOXSSNTGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588410 | |

| Record name | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-91-6 | |

| Record name | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine CAS number 1015845-91-6

An In-depth Technical Guide to 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (CAS: 1015845-91-6)

Abstract

This technical guide provides a comprehensive overview of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (CAS: 1015845-91-6), a heterocyclic amine belonging to the versatile 5-aminopyrazole class. While specific literature on this exact molecule is sparse, its structural motif is of significant interest in medicinal chemistry and drug discovery. This document synthesizes information from related compounds and established chemical principles to provide a robust resource for researchers. We will cover its physicochemical properties, propose a logical synthetic pathway with detailed protocols, outline methods for analytical characterization, discuss its potential applications as a key building block for bioactive molecules, and provide essential safety and handling guidelines. The insights herein are grounded in the well-documented chemistry of the pyrazole core, aiming to empower researchers to effectively utilize this compound in their development programs.

Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the pyrazole nucleus is a privileged scaffold due to its remarkable and diverse biological properties.[1] Nitrogen-containing heterocycles are particularly significant for their ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[1] The 5-aminopyrazole moiety, specifically, serves as a crucial starting material for the synthesis of a vast array of bioactive compounds, including fused ring systems like pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[1][2]

These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][3][4] The primary amine at the 5-position is a versatile chemical handle, enabling facile derivatization through acylation, alkylation, and cyclocondensation reactions to generate libraries of novel compounds for high-throughput screening. Therefore, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is not merely a chemical entity but a strategic starting point for the exploration of new chemical space in the pursuit of novel therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and formulation. The key identifiers and properties for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1015845-91-6 | [5][6] |

| Molecular Formula | C₈H₁₅N₃ | [5][7] |

| Molecular Weight | 153.22 g/mol | [7][8] |

| IUPAC Name | 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine | [5] |

| Common Synonyms | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine; 2-(3-methylbutan-2-yl)pyrazol-3-amine | [7] |

| InChIKey | ZAOULOXSSNTGTN-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC(C)C(C)N1C=CC(=N1)N | N/A |

Proposed Synthesis and Mechanistic Rationale

The proposed pathway involves the reaction of 3-aminocrotononitrile with 1,2-dimethylpropylhydrazine. The choice of 3-aminocrotononitrile is strategic as it is a commercially available and highly reactive precursor for the pyrazole core. The reaction proceeds via an initial Michael addition or nucleophilic attack of the hydrazine onto the β-carbon of the nitrile, followed by intramolecular cyclization and elimination of ammonia to yield the aromatic pyrazole ring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1015845-91-6 | MFCD08457391 | 1H-Pyrazol-5-amine, 1-(1,2-dimethylpropyl)- [aaronchem.com]

- 6. aaronchem.com [aaronchem.com]

- 7. echemi.com [echemi.com]

- 8. CAS: 1015845-91-6 | CymitQuimica [cymitquimica.com]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For novel heterocyclic entities such as 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a detailed physicochemical characterization is paramount. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the specific substitution pattern of this compound warrants a comprehensive evaluation to unlock its therapeutic potential.[1]

This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and function, offers field-proven experimental methodologies, and presents a framework for the rational design of future research and development endeavors. The insights contained herein are intended to empower researchers to make informed decisions, mitigate risks, and accelerate the journey from discovery to clinical application.

Molecular Structure and Inherent Properties

The foundational step in characterizing any chemical entity is a precise understanding of its molecular structure. 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is a substituted aminopyrazole with the following structural formula:

The key structural features that dictate its physicochemical behavior include:

-

The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This moiety is a weak base and can participate in hydrogen bonding.

-

The 5-amino Group: This primary amine is a key functional group, contributing to the molecule's basicity and serving as a hydrogen bond donor.

-

The 1-(1,2-dimethylpropyl) Substituent: This branched alkyl group at the N1 position significantly influences the molecule's lipophilicity and steric profile.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C8H17N3 | Defines the elemental composition. |

| Molecular Weight | 155.24 g/mol | Influences diffusion and transport across membranes. |

| XLogP3 | 1.8 | A measure of lipophilicity, impacting solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The pyrazole nitrogens and the amine nitrogen can accept hydrogen bonds. |

| pKa (predicted) | ~4-5 (for the pyrazole ring) and ~9-10 (for the amino group) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

Lipophilicity: A Balancing Act for Efficacy and Safety

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.[3] It governs the molecule's ability to cross biological membranes, its distribution into various tissues, and its potential for off-target interactions. For 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, the predicted XLogP3 of 1.8 suggests a molecule with a balanced lipophilic-hydrophilic character. This is a promising starting point, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane permeability.

Experimental Determination of logP: The Shake-Flask Method

The gold-standard for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[3]

Protocol:

-

Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are mixed vigorously for 24 hours and then allowed to separate. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

-

Compound Dissolution: A known amount of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is dissolved in the pre-saturated n-octanol.

-

Partitioning: A precise volume of the pre-saturated aqueous phase is added to the n-octanol solution. The mixture is then shaken or agitated gently for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

-

n-Octanol as a Surrogate: n-octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes.

-

Use of Buffered Aqueous Phase (pH 7.4): For ionizable compounds, it is crucial to determine the distribution coefficient (logD) at a physiologically relevant pH. Since 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine has basic centers, its ionization state, and therefore its partitioning, will be pH-dependent.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical prerequisite for the absorption of an orally administered drug. Insufficient solubility can lead to low bioavailability and erratic absorption, ultimately hindering therapeutic efficacy.

Experimental Determination of Aqueous Solubility: The Equilibrium Shake-Flask Method

A reliable method for determining thermodynamic solubility is the equilibrium shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of solid 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: The vials are sealed and agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The resulting saturated solutions are filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC with UV detection.

Self-Validating System:

To ensure the integrity of the results, it is essential to confirm that equilibrium has been reached. This can be achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration in solution has plateaued.

Ionization Constant (pKa): The pH-Dependent Personality of a Molecule

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a molecule with multiple ionizable centers like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, understanding its pKa values is crucial for predicting its behavior in different physiological compartments. The pyrazole ring is weakly basic, while the 5-amino group is a more traditional basic center.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.

Protocol:

-

Solution Preparation: A precise amount of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Diagram of Experimental Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Characterization: Unveiling the Molecular Fingerprint

A comprehensive spectral analysis is essential for confirming the identity and purity of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. Key expected signals in the 1H NMR spectrum would include those for the aromatic protons on the pyrazole ring, the protons of the 1,2-dimethylpropyl group, and the exchangeable protons of the amino group.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, providing definitive confirmation of its identity.

-

UV-Vis Spectroscopy: The UV-Vis spectrum will reveal the electronic absorption properties of the molecule, which are influenced by the aromatic pyrazole ring and the amino substituent.

Diagram of Structure-Property Relationships:

Caption: Interplay between structural features and key physicochemical properties.

Safety and Handling

While specific toxicity data for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is not available, related aminopyrazole compounds are known to be potential skin and eye irritants.[4][5] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Roadmap for Further Investigation

This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, grounded in established scientific principles and experimental methodologies. The predicted properties suggest a molecule with a favorable balance of lipophilicity and hydrophilicity, making it a promising candidate for further investigation.

The experimental protocols detailed herein provide a clear roadmap for the empirical determination of its logP, aqueous solubility, and pKa. A thorough execution of these experiments is the critical next step in building a robust data package for this compound. The resulting data will be invaluable for guiding lead optimization efforts, designing appropriate formulation strategies, and ultimately, for unlocking the full therapeutic potential of this novel chemical entity.

References

-

PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

-

PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). Molecules. [Link]

-

PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025). ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry. [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

pKa values for morpholine, pyrazole and imidazole. (n.d.). ResearchGate. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling. [Link]

-

Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (n.d.). MDPI. [Link]

-

Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Normalized UV−vis absorption (gray line, 10 μM) and fluorescence (blue...). (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules. [Link]

-

1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?). (n.d.). PubChem. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). MDPI. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scientific Research Publishing. [Link]

-

1-Ethyl-1H-pyrazol-5-amine. (n.d.). PubChem. [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). Scientific Reports. [Link]

-

Recent developments in aminopyrazole chemistry. (2025). ResearchGate. [Link]

-

The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2025). ResearchGate. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

(PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. (2025). ResearchGate. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. [Link]

-

2-Methyl-2H-pyrazol-3-ylamine. (n.d.). PubChem. [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine: Structural Analogs and Derivatives in Drug Discovery

This guide provides a comprehensive technical overview of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a heterocyclic amine with significant potential in medicinal chemistry. We will delve into the synthesis of its core structure, explore the rationale and methodologies for creating structural analogs and derivatives, and discuss their potential therapeutic applications based on the well-established biological activities of the pyrazole scaffold. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[2][3] Clinically approved drugs such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole all feature a pyrazole core, underscoring the pharmacological importance of this moiety.[3]

The 5-aminopyrazole motif, in particular, is a highly valuable building block for generating diverse chemical libraries.[6][7] The presence of a reactive amino group provides a convenient handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[7][8] This guide focuses on a specific, yet underexplored, member of this family: 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. The bulky, branched alkyl substituent at the N1 position introduces unique steric and lipophilic characteristics that warrant dedicated investigation.

Synthesis of the 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine Core

The synthesis of the 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine core can be achieved through established methods for pyrazole synthesis, most notably the Knorr pyrazole synthesis and its variations.[9][10] The general principle involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves the disconnection of the pyrazole ring, leading back to (1,2-dimethylpropyl)hydrazine and a suitable three-carbon synthon bearing a nitrile group, which will ultimately form the C3, C4, and C5 atoms of the pyrazole ring and the C5-amine.

Caption: Retrosynthetic analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.

Proposed Synthetic Protocol

The following is a detailed, step-by-step protocol for the synthesis of the core molecule. This protocol is a self-validating system, with each step yielding a characterizable intermediate.

Step 1: Synthesis of (1,2-dimethylpropyl)hydrazine

-

Rationale: The N1-substituent is introduced via the corresponding hydrazine. This can be prepared by the reduction of the corresponding hydrazone.

-

Procedure:

-

To a solution of 1,2-dimethylpropanal in ethanol, add an equimolar amount of hydrazine hydrate.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the hydrazone. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the formation of the hydrazone is complete, cool the reaction mixture to 0 °C.

-

Add a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (1,2-dimethylpropyl)hydrazine.

-

Step 2: Cyclization to form 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

-

Rationale: The pyrazole ring is formed by the condensation of the synthesized hydrazine with a β-ketonitrile, such as 3-aminocrotononitrile, which can be generated in situ.

-

Procedure:

-

In a round-bottom flask, dissolve the crude (1,2-dimethylpropyl)hydrazine in a suitable solvent like ethanol.[11]

-

Add 3-aminobutyronitrile to the solution.[11]

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

-

Reflux the mixture for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.

-

Characterization: The final product and all intermediates should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[5][12][13]

Design and Synthesis of Structural Analogs and Derivatives

The true potential of the 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine scaffold lies in its amenability to structural modification. By systematically altering different parts of the molecule, we can fine-tune its properties to achieve desired biological activities and ADMET profiles.

Rationale for Derivatization

The primary points for derivatization are the C3 and C4 positions of the pyrazole ring and the exocyclic amino group at C5.

-

C3 and C4 Positions: Substitution at these positions can modulate the electronic properties and steric bulk of the molecule, influencing receptor binding and metabolic stability.

-

C5-Amino Group: This group can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore a wider chemical space and introduce new pharmacophoric features.

Caption: Workflow for a systematic Structure-Activity Relationship (SAR) study.

A library of analogs should be synthesized based on the protocols outlined in Section 3. These compounds would then be screened in a panel of relevant biological assays to identify initial hits. Subsequent rounds of synthesis and testing would focus on refining the structure of these hits to improve potency, selectivity, and drug-like properties.

Conclusion

1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis is achievable through established chemical transformations, and the core structure is readily amenable to derivatization at multiple positions. By leveraging the known pharmacological profile of the pyrazole class and conducting systematic SAR studies, novel therapeutic agents with unique properties may be developed. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing chemical space.

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Royal Society of Chemistry.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024).

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).

- Synthetic Routes to Pyrazoles. (n.d.).

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. (2022).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed.

- How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine?. (n.d.). Guidechem.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.

- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Page loading... [wap.guidechem.com]

- 12. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

A Deep Dive into the Spectral Landscape of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine: An In-depth Technical Guide

For Immediate Release

[SHANGHAI, CN – January 17, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive spectral data analysis of the novel heterocyclic amine, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. This document provides a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), underpinned by established scientific principles and methodologies.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The 5-aminopyrazole scaffold, in particular, is a versatile building block in drug discovery.[1][2] The subject of this guide, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, is a novel compound with potential applications in pharmaceutical development. Accurate and comprehensive spectral analysis is paramount for its unequivocal identification, purity assessment, and for understanding its chemical behavior, which are all critical aspects of the drug development pipeline.

This guide provides a detailed, practical framework for the spectral analysis of this compound, moving beyond a simple recitation of data to explain the causal relationships behind experimental choices and data interpretation.

Structural Elucidation Workflow

The definitive structural confirmation of a novel chemical entity like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine necessitates a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow outlined below represents a robust and self-validating system for the comprehensive characterization of this molecule.

Caption: A streamlined workflow for the synthesis, purification, and comprehensive spectroscopic analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides an unambiguous assignment of all protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as protic solvents can lead to the exchange of the NH₂ protons.[3]

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

2D NMR Acquisition (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, which is invaluable for identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

Hypothetical NMR Data and Interpretation

Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~7.4 | d | 1H | ~140 |

| H-4 | ~5.8 | d | 1H | ~95 |

| NH₂ | ~4.5 (broad) | s | 2H | - |

| N-CH | ~4.2 | m | 1H | ~60 |

| CH(CH₃)₂ | ~2.1 | m | 1H | ~30 |

| CH-CH₃ | ~1.2 | d | 3H | ~18 |

| CH(CH₃)₂ | ~0.9 | d | 6H | ~20 (x2) |

Note: Chemical shifts are hypothetical and based on typical values for similar pyrazole derivatives.[4][5]

Expert Insights into NMR Data Interpretation:

-

Pyrazole Ring Protons: The two doublets at approximately 7.4 ppm and 5.8 ppm are characteristic of the H-3 and H-4 protons of the pyrazole ring, respectively. Their coupling constant (typically around 2-3 Hz) would confirm their ortho relationship.

-

Amine Protons: The broad singlet around 4.5 ppm is indicative of the two amine protons.[6] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.[3]

-

1,2-dimethylpropyl Group: The multiplets at approximately 4.2 ppm and 2.1 ppm correspond to the N-CH and the adjacent CH of the isopropyl group, respectively. The distinct doublets for the methyl groups provide further confirmation of this branched alkyl substituent.

-

Tautomerism: It is important to consider the possibility of annular tautomerism in pyrazole systems, which can affect the observed chemical shifts.[3] Low-temperature NMR experiments can sometimes resolve tautomeric forms.[3]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) on a salt plate (e.g., NaCl or KBr) or as a solid dispersed in a KBr pellet.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorptions and Interpretation

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | N-H stretch | Primary Amine (NH₂) |

| ~3100-3000 | C-H stretch | Aromatic/Vinylic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H |

| ~1620 | N-H bend | Primary Amine (NH₂) |

| ~1580-1450 | C=C and C=N stretch | Pyrazole Ring |

Expert Insights into IR Data Interpretation:

-

The presence of a primary amine is strongly indicated by the two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region, as well as the N-H bending vibration around 1620 cm⁻¹.[6]

-

The absorptions in the 3100-3000 cm⁻¹ and 1580-1450 cm⁻¹ regions are consistent with the pyrazole ring system.[7]

-

The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the aliphatic 1,2-dimethylpropyl group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum and Fragmentation Analysis

The expected exact mass of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (C₉H₁₇N₃) is approximately 167.1422 g/mol . In ESI-MS, a prominent peak at m/z 168.1495 would correspond to the [M+H]⁺ ion.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

1H and 13C NMR spectra of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

Introduction: The Structural Elucidation Imperative

In the landscape of drug discovery and materials science, the precise characterization of molecular architecture is paramount. 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine represents a class of N-substituted aminopyrazoles, heterocyclic scaffolds of significant interest due to their prevalence in pharmacologically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this target molecule, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. The principles and methodologies discussed herein are designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.

PART 1: Experimental Protocol Design

A robust and reproducible NMR dataset begins with meticulous experimental design. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable spectra.

Sample Preparation: A Self-Validating Approach

The goal is to prepare a sample that is chemically stable, homogeneous, and at an appropriate concentration for the NMR experiment.

Methodology:

-

Analyte Preparation: Accurately weigh approximately 10-15 mg of high-purity 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. Purity is essential to avoid signals from residual solvents or synthetic precursors.

-

Solvent Selection: Dissolve the analyte in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical.

-

Chloroform-d (CDCl₃): A common, non-polar aprotic solvent. It is a good first choice for general structural confirmation. However, amine (N-H) protons often undergo rapid exchange, leading to broad signals that can be difficult to identify.[4]

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent that is an excellent hydrogen bond acceptor. It significantly slows down the exchange rate of labile protons (like those in the -NH₂ group), resulting in sharper, more easily identifiable peaks.[5] For this molecule, DMSO-d₆ is the superior choice for unambiguous characterization of the amine functionality.

-

-

Homogenization: Ensure complete dissolution by gentle vortexing or sonication. A clear, particulate-free solution is required.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Confirmation (Optional but Recommended): To definitively identify the amine proton signals, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one or two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -NH₂ protons will disappear or significantly diminish as the protons are exchanged for deuterium.[4]

NMR Data Acquisition Parameters

These parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |

| Spectrometer Frequency | 400-600 MHz | 100-151 MHz | Higher fields provide better signal dispersion and sensitivity. |

| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard acquisition for ¹H; broadband decoupling for ¹³C simplifies the spectrum to singlets. |

| Acquisition Time (AQ) | ~3-4 seconds | ~1-2 seconds | Defines the resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | 2 seconds | Allows for longitudinal relaxation of nuclei between scans, crucial for quantitative integration in ¹H NMR. |

| Number of Scans (NS) | 8-16 | 1024-4096 | ¹³C is a low-abundance nucleus, requiring significantly more scans to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 12-16 ppm | 200-240 ppm | Must encompass all expected signals for the molecule. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Maintaining a constant temperature is crucial for spectral consistency. |

PART 2: Spectral Interpretation and Analysis

The following is a predictive analysis based on established chemical shift principles and data from analogous pyrazole structures.[6][7][8]

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme will be used.

Caption: Numbering scheme for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.

¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆)

The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[9][10]

| Proton(s) | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) | Annotation and Rationale |

| H4 | ~5.5 - 5.8 | 1H | Doublet (d) | ³J(H4,H3) ≈ 2-3 | Located on the pyrazole ring, significantly shielded by the adjacent electron-donating amine group at C5. Coupled only to H3. |

| H3 | ~7.2 - 7.5 | 1H | Doublet (d) | ³J(H3,H4) ≈ 2-3 | Deshielded relative to H4 due to its position between two nitrogen atoms. Coupled only to H4. |

| NH₂ | ~5.0 - 6.0 | 2H | Broad Singlet (br s) | N/A | Labile protons. The chemical shift is highly dependent on solvent and concentration.[11][12] Will disappear upon D₂O exchange. |

| Hα | ~4.2 - 4.5 | 1H | Multiplet (m) | ³J(Hα,Hβ) ≈ 8-10, ³J(Hα,Hδ) ≈ 7 | Chiral center attached to the pyrazole N1. Deshielded by the nitrogen. Coupled to Hβ and the three Hδ protons. |

| Hβ | ~1.8 - 2.1 | 1H | Multiplet (m) | ³J(Hβ,Hα) ≈ 8-10, ³J(Hβ,Hγ) ≈ 7 | Aliphatic proton coupled to Hα and the six Hγ protons. |

| Hδ | ~1.1 - 1.3 | 3H | Doublet (d) | ³J(Hδ,Hα) ≈ 7 | Methyl group attached to the chiral center Cα. Coupled to Hα. |

| Hγ1, Hγ2 | ~0.8 - 1.0 | 6H | Two Doublets (d) | ³J(Hγ,Hβ) ≈ 7 | These two methyl groups are attached to Cβ. Due to the adjacent chiral center (Cα), they are diastereotopic and thus chemically non-equivalent, appearing as two distinct doublets. |

¹³C NMR Spectrum Analysis (Predicted, Proton-Decoupled)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon(s) | Predicted δ (ppm) | Annotation and Rationale |

| C5 | ~148 - 152 | Attached to the electron-donating amine group and the N1 atom, causing significant deshielding.[6] |

| C3 | ~138 - 142 | Carbon adjacent to two nitrogen atoms in the heterocyclic ring. |

| C4 | ~95 - 100 | Shielded relative to C3 and C5, typical for this position in the pyrazole ring.[6][7] |

| Cα | ~55 - 60 | Aliphatic carbon directly attached to the electronegative nitrogen (N1), causing a downfield shift. |

| Cβ | ~32 - 38 | Standard aliphatic methine carbon. |

| Cδ | ~18 - 22 | Methyl carbon attached to the chiral center. |

| Cγ1, Cγ2 | ~16 - 20 | Diastereotopic methyl carbons. May appear as two distinct signals or a single, slightly broadened signal depending on the solvent and temperature. |

PART 3: Workflow and Advanced Methods

For unambiguous assignment, especially in complex molecules, a suite of 2D NMR experiments is indispensable. The logical workflow for complete structural characterization is outlined below.

Caption: Standard workflow for complete NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent. For example, it would show a cross-peak between Hα and Hβ, and between H3 and H4.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the most reliable way to assign carbon signals.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from H3 to C5, or from Hα to C5 and C3.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by appropriate 1D and 2D experimental techniques, provides unequivocal evidence for the structure of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. The key spectral features—the distinct chemical shifts of the pyrazole ring protons, the labile nature of the amine protons, and the complex splitting patterns arising from the chiral 1,2-dimethylpropyl substituent, particularly the diastereotopicity of the terminal methyl groups—all contribute to a unique spectral fingerprint. This guide serves as a framework for interpreting these spectra, emphasizing the importance of rigorous experimental protocol and a deep understanding of the structural factors that govern NMR parameters.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

Yüksek, H., Gürsoy, S., & Alkan, M. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 621-630. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Air Force Materials Lab Wright-Patterson AFB Ohio. [Link]

-

Patel, H., Rajput, S., & Rajani, D. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Al-Azmi, A., et al. (2017). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. [Link]

-

Yüksek, H. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

-

Alarcón-Polo, E., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2958. [Link]

-

Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]

-

Abellán, S., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(9), 1039-1046. [Link]

-

Reddit User Discussion. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

-

Gvilava, V., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5676–5685. [Link]

-

Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 577-581. [Link]

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. ResearchGate. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

-

Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 1-18. [Link]

-

Begtrup, M. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, 626-628. [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. ResearchGate. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

-

Máximo, F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]

-

Hameed, A. J., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles. ResearchGate. [Link]

-

Clark, C. R., et al. (1999). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 21(3), 223-226. [Link]

-

Reddit User Discussion. (2024). 1H NMR of pyrazole. r/chemhelp. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

-

Sharma, V., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 1-59. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Raju, H., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry (pp. 199-246). Thieme. [Link]

-

Chem-Station. (2024). NMR Basics: Guide for Analysis and Interpretation. Chem-Station International Edition. [Link]

-

Ghaffari, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1-15. [Link]

Sources

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. emerypharma.com [emerypharma.com]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Interpreting | OpenOChem Learn [learn.openochem.org]

- 10. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a substituted aminopyrazole of interest in pharmaceutical and agrochemical research. We explore the characteristic fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The discussion is grounded in the fundamental principles of heterocyclic amine fragmentation, detailing the influence of the N-alkyl substituent and the pyrazole core on the resulting mass spectrum. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and a proposed fragmentation scheme to facilitate the structural elucidation and characterization of this and related compounds.

Introduction: The Analytical Imperative for Substituted Pyrazoles

Pyrazoles represent a cornerstone scaffold in medicinal chemistry and materials science, renowned for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific compound of interest, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, combines the pyrazole core with a bulky N-alkyl group and a primary amine, features that necessitate precise analytical characterization for identity confirmation, purity assessment, and metabolite profiling.

Mass spectrometry (MS) is an indispensable tool for this purpose, providing sensitive and specific information on molecular weight and structure.[4] Understanding the fragmentation pattern is paramount, as it acts as a structural fingerprint, enabling unambiguous identification even among isomers.[5][6] This guide will dissect the fragmentation of the title compound, explaining the causal mechanisms behind bond cleavages and rearrangements.

Foundational Principles of Amine and Pyrazole Fragmentation

The fragmentation of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is governed by the interplay between three key structural features: the aliphatic amine, the aromatic pyrazole ring, and the N-alkyl substituent.

-

The Nitrogen Rule: As a monoamine, the title compound has an odd number of nitrogen atoms, which dictates that its molecular ion (M+) will have an odd nominal mass. Consequently, fragments arising from the cleavage of a single bond will have an even mass.[7][8][9] This rule is a primary diagnostic tool in spectrum interpretation.

-

Alpha-Cleavage in Amines: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[10][11] However, in this molecule, the amine is attached to an aromatic ring, which significantly stabilizes the molecular ion.[7] Instead, alpha-cleavage is more likely to occur on the N-alkyl substituent.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable. Common fragmentation pathways for the core pyrazole structure involve the expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from the molecular or [M-H]+ ion.[12][13] The position and nature of substituents heavily influence the prevalence of these pathways.[12][13]

Experimental Design & Methodology

The choice of ionization technique is critical. Electron Ionization (EI) provides extensive, reproducible fragmentation for library matching, while Electrospray Ionization (ESI), a "soft" ionization method, is ideal for obtaining the mass of the intact molecule and performing controlled fragmentation via tandem MS (MS/MS).[14][15]

Protocol: GC-EI-MS Analysis

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system, which is well-suited for volatile, thermally stable compounds like the target analyte.[5]

1. Sample Preparation:

- Dissolve 1 mg of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in 1 mL of high-purity methanol or ethyl acetate.

- Vortex thoroughly to ensure complete dissolution.

- Perform a serial dilution to a final concentration of approximately 10 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

2. GC Parameters (Justification):

- Injector: Splitless mode at 250°C. (Ensures efficient vaporization and transfer of the analyte onto the column).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. (Inert and provides good chromatographic efficiency).

- Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm). (Provides good separation for a broad range of analytes).

- Oven Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Final hold: 5 minutes at 280°C. (This gradient is designed to ensure good peak shape and elution in a reasonable timeframe).

3. MS Parameters (Justification):

- Ionization Mode: Electron Ionization (EI) at 70 eV. (The standard energy for EI, which generates reproducible fragmentation patterns for library comparison).[1]

- Source Temperature: 230°C. (Prevents condensation of the analyte in the source).

- Mass Range: Scan from m/z 40 to 300. (Covers the expected molecular ion and key fragments).

Protocol: LC-ESI-MS/MS Analysis

This protocol uses Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) for accurate mass measurement and controlled fragmentation studies.

1. Sample Preparation:

- Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

- Dilute to a final concentration of 1 µg/mL. The acidic mobile phase promotes protonation for positive ion mode ESI.

2. LC Parameters (Justification):

- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). (Standard for retaining and separating moderately polar small molecules).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

- Flow Rate: 0.4 mL/min.

3. MS Parameters (Justification):

- Ionization Mode: Electrospray Ionization (ESI), Positive. (The amine group is basic and readily accepts a proton).

- Capillary Voltage: 3.5 kV.[16] (Optimized for stable spray and efficient ionization).

- MS1 Scan: Scan from m/z 100 to 400 to identify the protonated molecule [M+H]+.

- MS2 (Tandem MS) Scan: Select the [M+H]+ ion (m/z 168) for Collision-Induced Dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

Fragmentation Analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine

The nominal molecular weight of the analyte is 167 g/mol . As per the nitrogen rule, the molecular ion peak in EI-MS and the protonated molecule in ESI-MS will appear at odd m/z values.

Proposed Fragmentation Pathway (EI-MS)

Under the high-energy conditions of EI, the initial molecular ion (M•+, m/z 167) is energetically unstable and undergoes extensive fragmentation.[17] The primary cleavage events are dictated by the stability of the resulting radical and carbocation fragments.

The most prominent fragmentation is initiated by cleavage of the C-C bond beta to the pyrazole nitrogen (β-cleavage relative to the ring), which is also an alpha-cleavage relative to the tertiary carbon of the alkyl group. This leads to the loss of an isopropyl radical.

-

α-Cleavage at the Alkyl Group: The bond between the two methine carbons in the 1,2-dimethylpropyl group is sterically hindered and a favorable cleavage point. Cleavage here results in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a highly stable secondary carbocation.

-

M•+ (m/z 167) → [M - 43]+ (m/z 124) + •C₃H₇

-

The fragment at m/z 124 represents the pyrazole-amine core with a C₂H₄ substituent and is expected to be a major peak.

-

-

Loss of the Entire Alkyl Group: Cleavage of the N-C bond connecting the alkyl group to the pyrazole ring.

-

M•+ (m/z 167) → [C₃H₅N₂-NH₂]•+ (m/z 97) + •C₅H₁₁

-

The fragment at m/z 97 corresponds to the 1H-pyrazol-5-amine radical cation.

-

Further fragmentation can occur from these primary ions, including characteristic losses from the pyrazole ring.[12][13]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. whitman.edu [whitman.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 16. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

A Senior Application Scientist's Guide to the Theoretical Investigation of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine: A Hypothetical Case Study

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Predictive Science in Drug Discovery

In the landscape of modern drug discovery, the ability to predict molecular properties and biological activity in silico is not merely an academic exercise; it is a critical component of an efficient, cost-effective research and development pipeline. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have shown a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide presents a comprehensive theoretical workflow for the characterization of a novel pyrazole derivative, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine . As this specific molecule is not extensively documented in prior literature, we will proceed with a hypothetical, yet methodologically rigorous, case study. The objective is to provide a robust, self-validating framework that researchers can adapt for their own novel small molecules, ensuring scientific integrity from initial molecular design to potential biological target identification.

Part 1: Foundational Strategy - From Synthesis Postulate to Computational Blueprint

Postulated Synthesis: Grounding the Theoretical in the Practical

A theoretical study gains immense value when grounded in synthetic plausibility. The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[4] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate, which then undergoes cyclization.[4][5]

For our target molecule, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a plausible synthetic route would involve the reaction of (1,2-dimethylpropyl)hydrazine with a suitable β-ketonitrile, such as 3-oxopentanenitrile, under appropriate reaction conditions, likely with acid or base catalysis in a solvent like ethanol. While various conditions exist, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar structures.[6]

The Computational Blueprint: A Multi-Pillar Approach

Our theoretical investigation is built on three pillars, designed to create a holistic profile of the molecule:

-

Structural and Spectroscopic Characterization: Establishing the molecule's most stable three-dimensional structure and predicting its spectroscopic signatures (IR, NMR) to aid in future experimental validation.

-

Electronic and Reactivity Analysis: Delving into the molecule's electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) to understand its intrinsic reactivity and intermolecular interaction potential.

-

Pharmacokinetic and Target Interaction Profiling: Assessing the molecule's drug-likeness using established rules and predicting its potential biological activity through molecular docking simulations against relevant cancer targets.

This structured workflow ensures that each computational step logically informs the next, creating a self-validating and comprehensive molecular profile.

Figure 1: The three-pillar computational workflow.

Part 2: Core Computational Methodology

As a Senior Application Scientist, the choice of computational methods is paramount. It's a balance of accuracy, computational cost, and proven applicability to the molecular class under investigation. For small organic molecules like pyrazole derivatives, Density Functional Theory (DFT) offers the optimal balance.

The DFT Protocol: A Step-by-Step Guide

Objective: To achieve a reliable and reproducible computational analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.

Protocol:

-

Initial Structure Generation:

-

The 2D structure of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is drawn using molecular modeling software (e.g., Avogadro, ChemDraw).

-

A preliminary 3D structure is generated and subjected to a rough energy minimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Analysis:

-

Rationale: This is the most critical step. We must find the molecule's lowest energy conformation (global minimum) on the potential energy surface. A subsequent frequency calculation confirms that we have a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is a workhorse in computational chemistry, known for providing excellent geometric and electronic property predictions for a wide range of organic systems.[7]

-

Basis Set: 6-311+G(d,p). This Pople-style basis set is a robust choice.[8] The "6-311" indicates a triple-zeta quality for valence electrons. The "+G" adds diffuse functions, crucial for accurately describing lone pairs and anions, and the "(d,p)" adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for more flexibility in describing bond shapes.[9][10]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Validation: The optimization is complete when the forces on the atoms are negligible. The output must be checked for the absence of imaginary frequencies.

-

-

Spectroscopic Prediction:

-

Rationale: Predicted spectra serve as a benchmark for experimental characterization.

-

Method: The optimized geometry from the previous step is used.

-

IR Frequencies: Calculated from the same frequency job. The raw frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.

-

NMR Chemical Shifts: Calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same B3LYP/6-311+G(d,p) level of theory.[10] Chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) optimized at the same level of theory.

-

-

Part 3: Analysis and Interpretation - A Hypothetical Deep Dive

Molecular Geometry

Following optimization, we would extract key geometric parameters. The pyrazole ring is expected to be nearly planar, a hallmark of its aromatic character. The bond lengths within the ring will be intermediate between single and double bonds.

| Parameter | C3-C4 | C4-C5 | N1-N2 | N1-C5 | N2-C3 |

| Hypothetical Bond Length (Å) | 1.395 | 1.402 | 1.378 | 1.365 | 1.334 |

| Hypothetical Bond Angle (C5-N1-N2, °) | 111.5 | ||||

| Hypothetical Bond Angle (N1-N2-C3, °) | 105.8 |

Table 1: Hypothetical optimized geometric parameters for the pyrazole core of the target molecule.

These hypothetical values are consistent with typical pyrazole structures, where the N2-C3 bond often exhibits more double-bond character. The endocyclic angles reflect the constraints of a five-membered ring.

Predicted Spectroscopic Signatures

Experimental validation is key. Our theoretical data provides a roadmap for what to expect in the lab.

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic broad peak is expected around 3300-3400 cm⁻¹ from the -NH₂ group.

-

C-H Stretches: Aliphatic C-H stretches from the dimethylpropyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretches: Ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Distinct signals would be predicted for the pyrazole ring proton (likely around 5.5-6.0 ppm), the protons of the dimethylpropyl group (in the 0.8-2.0 ppm range), and the amine protons (a broad signal).

-

¹³C NMR: Unique signals for each carbon atom would be calculated, with the pyrazole ring carbons appearing in the aromatic region (~100-150 ppm).

-

The ability to correlate calculated spectra with experimental results provides strong evidence for the successful synthesis of the target compound.[11]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Figure 2: Hypothetical Frontier Molecular Orbital diagram.

-

HOMO: In 5-aminopyrazoles, the HOMO is typically a π-orbital with significant electron density on the pyrazole ring and the exocyclic amine group. This indicates that these sites are most susceptible to electrophilic attack.

-

LUMO: The LUMO is usually a π* anti-bonding orbital distributed over the pyrazole ring, making the ring susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[12] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Our hypothetical gap of 4.6 eV suggests a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Red/Yellow Regions (Negative Potential): These are electron-rich areas. For our molecule, these would be concentrated around the two nitrogen atoms of the pyrazole ring and the nitrogen of the amine group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack.

-

Blue Regions (Positive Potential): These are electron-poor areas, typically found around the hydrogen atoms of the amine group and the C-H bonds. These are sites for nucleophilic attack.

The MEP map is invaluable for predicting how the molecule will interact with biological targets like protein binding pockets.

Part 4: Bridging Theory to Pharmacology

In Silico ADME and Drug-Likeness